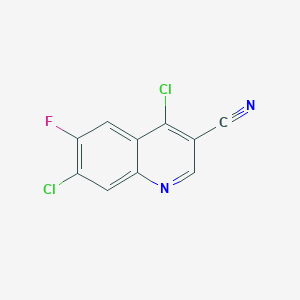

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,7-dichloro-6-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2FN2/c11-7-2-9-6(1-8(7)13)10(12)5(3-14)4-15-9/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIVJCMKKAHGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=CC(=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649661 | |

| Record name | 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-74-9 | |

| Record name | 4,7-Dichloro-6-fluoro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile (CAS No. 886362-74-9), a highly functionalized heterocyclic intermediate critical to the development of next-generation therapeutic agents.[1][2][] We present a plausible and robust synthetic pathway, grounded in established chemical principles for quinoline synthesis, and elucidate the mechanistic rationale behind each step. Furthermore, this document explores the strategic importance of this molecule as a scaffold in medicinal chemistry, particularly in the domain of protein kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in contemporary drug discovery programs.

Introduction: The Quinoline Scaffold in Modern Medicine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[4] Its rigid, bicyclic aromatic nature provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The evolution from early antimalarials like quinine to the broad-spectrum fluoroquinolone antibiotics demonstrated the profound impact that strategic functionalization of the quinoline core can have on therapeutic efficacy.[4]

The subject of this guide, this compound, represents a third-generation intermediate, meticulously designed for targeted therapies. The specific combination of substituents is not accidental; each imparts distinct properties essential for its role as a precursor to highly specific agents, most notably ATP-competitive kinase inhibitors used in oncology.[5]

-

C4 and C7-Dichloro Substitution: Provides two reactive sites for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the modular and divergent synthesis of compound libraries. The C4-chloro position is particularly activated and is often displaced first.

-

C6-Fluoro Substitution: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its placement can significantly enhance binding affinity to target proteins through favorable electrostatic interactions and can improve metabolic stability and pharmacokinetic properties.[6]

-

C3-Carbonitrile Group: This electron-withdrawing group modulates the electronics of the ring system and can act as a key hydrogen bond acceptor in a protein's active site. It can also serve as a synthetic handle for transformation into other functional groups, such as amides or tetrazoles.

This guide will provide the foundational knowledge required to synthesize, characterize, and strategically employ this potent chemical building block.

Physicochemical Properties and Identification

Proper identification and characterization are the bedrock of chemical synthesis. All quantitative data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 886362-74-9 | [1][2] |

| Molecular Formula | C₁₀H₃Cl₂FN₂ | [1][2] |

| Molecular Weight | 241.05 g/mol | [1][2] |

| Canonical SMILES | C1=C(C2=C(C=C1F)N=C(C(=C2)C#N)Cl)Cl | N/A |

| InChI Key | OPIVJCMKKAHGNB-UHFFFAOYSA-N | [1] |

| Appearance | Predicted: Off-white to yellow solid | N/A |

Synthesis and Mechanistic Discussion

The logical starting materials are 2,5-dichloro-4-fluoroaniline and (ethoxymethylene)malononitrile .

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(((2,5-dichloro-4-fluorophenyl)amino)methylene)malononitrile (I)

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dichloro-4-fluoroaniline (10.0 g, 55.5 mmol) and (ethoxymethylene)malononitrile (8.1 g, 66.6 mmol, 1.2 equiv.).

-

Reaction: Heat the mixture with stirring in an oil bath at 110-120°C for 2-3 hours. Ethanol, generated as a byproduct, will be seen refluxing.

-

Work-up: Monitor the reaction by TLC until the starting aniline is consumed. Allow the reaction mixture to cool to room temperature. The resulting solid mass is typically of sufficient purity to be carried forward without further purification.

-

Causality: This is a classic condensation reaction. The aniline nitrogen acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group and displacing ethanol. The reaction is driven to completion by the removal of the volatile ethanol byproduct. Using a slight excess of the malononitrile derivative ensures complete consumption of the more valuable aniline precursor.

Step 2: Synthesis of 4-Amino-7-chloro-6-fluoroquinoline-3-carbonitrile (II)

-

Reagents & Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an air condenser, heat a high-boiling solvent such as Dowtherm A (200 mL) to 250°C.

-

Reaction: Slowly and carefully add the crude intermediate (I) from the previous step to the hot solvent. The addition should be portion-wise to control the initial effervescence. Maintain the temperature at 250-260°C for 1 hour.

-

Work-up: Allow the mixture to cool to below 100°C. Add hexane or toluene (200 mL) to precipitate the product. Filter the resulting solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.

-

Causality: This is an intramolecular electrophilic aromatic substitution (Gould-Jacobs cyclization). At high temperatures, one of the nitrile groups facilitates the cyclization of the aniline onto the aromatic ring. The high temperature is necessary to overcome the activation energy for this ring-closing reaction. Dowtherm A is used due to its high boiling point and thermal stability.[7]

Step 3: Synthesis of this compound (Final Product)

-

Reagents & Setup: Suspend the crude 4-aminoquinoline intermediate (II) (10.0 g, 42.0 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) in a flask cooled in an ice-salt bath to 0-5°C.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 3.2 g, 46.2 mmol, 1.1 equiv.) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt intermediate.

-

Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 5.0 g, 50.5 mmol) in concentrated hydrochloric acid (50 mL). Add the cold diazonium salt solution to the CuCl solution portion-wise with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Pour the mixture onto ice water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Causality: This is a classic Sandmeyer reaction. The primary aromatic amine at the C4 position is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). The diazonium salt is then displaced by a chloride ion, catalyzed by CuCl, to install the second chlorine atom at the C4 position, yielding the final product.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application for this compound is as a versatile starting material for the synthesis of protein kinase inhibitors.[5] Protein kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known cause of cancer and other diseases.

The target molecule is an ideal scaffold for ATP-competitive kinase inhibitors. The quinoline core acts as a mimic for the adenine ring of ATP, allowing it to sit within the enzyme's ATP-binding pocket. The two chlorine atoms at positions 4 and 7 serve as key points for diversification.

Logical Workflow for Kinase Inhibitor Synthesis

Caption: General strategy for elaborating the core scaffold into a final kinase inhibitor.

Typically, the more reactive C4-chloro is displaced first via an SNAr reaction with a desired amine (R-NH₂). This amine is often a fragment designed to interact with the "hinge region" of the kinase active site. The remaining C7-chloro can then be functionalized, often via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), to introduce a larger group (R') that targets the solvent-exposed region of the active site, enhancing potency and selectivity.

Spectroscopic Characterization (Predicted)

No publicly available spectra for this specific compound were identified. However, based on the analysis of close analogues such as 4,7-dichloroquinoline and other fluoro-cyano-quinolines, a skilled chemist can predict the key features of its ¹H and ¹³C NMR spectra.[8]

¹H NMR (Predicted, 400 MHz, CDCl₃): The spectrum will be simple, showing only two signals in the aromatic region, both appearing as singlets due to the substitution pattern preventing vicinal H-H coupling.

-

δ 8.8-9.0 ppm (s, 1H): This signal corresponds to the proton at the C2 position (H2). It is expected to be the most downfield proton due to the deshielding effects of the adjacent nitrogen atom and the C3-carbonitrile group.

-

δ 7.6-7.8 ppm (s, 1H): This signal corresponds to the proton at the C5 position (H5). It will be significantly less deshielded than H2.

-

δ 7.4-7.6 ppm (s, 1H): This signal corresponds to the proton at the C8 position (H8).

¹³C NMR (Predicted, 100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbons in the molecule.

-

δ 170-150 ppm: Several signals for carbons attached to heteroatoms (C4-Cl, C6-F, C7-Cl, and carbons adjacent to N). The C-F coupling will likely result in a large doublet for C6.

-

δ 145-120 ppm: Signals for the remaining aromatic carbons.

-

δ 115-118 ppm: Signal for the carbon of the nitrile group (-C≡N).

-

δ ~95 ppm: Signal for the C3 carbon, shifted upfield due to its position between two electron-withdrawing groups.

Safety and Handling

-

Hazard Class: This compound should be handled as a hazardous substance. It is an irritant and potentially toxic.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.

-

Toxicology: While specific data is unavailable, related aromatic nitriles and chlorinated heterocycles can be toxic if ingested or absorbed through the skin. The nitrile group can potentially release cyanide under certain metabolic or decomposition conditions. Treat with extreme caution.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

References

- 1. 4,7-DICHLORO-6-FLUORO-QUINOLINE-3-CARBONITRILE | CAS: 886362-74-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-CHLORO-6-FLUORO-QUINOLINE-3-CARBONITRILE (886362-73-8) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Medicinal Chemistry

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a significant building block in the synthesis of complex pharmaceutical agents. Its rigid quinoline scaffold, combined with the strategic placement of reactive chloro, fluoro, and cyano groups, makes it a versatile precursor for the development of novel therapeutics. Notably, this intermediate is instrumental in the synthesis of a new generation of kinase inhibitors, which are at the forefront of targeted cancer therapy. Understanding the precise molecular architecture and reactivity of this compound is paramount for its effective utilization in drug discovery pipelines. This guide provides a comprehensive overview of the synthesis, structural characterization, and chemical properties of this compound, offering field-proven insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a bicyclic quinoline ring system. The key functional groups that dictate its chemical behavior are the two chlorine atoms at positions 4 and 7, a fluorine atom at position 6, and a nitrile group at position 3. The electron-withdrawing nature of these substituents significantly influences the electron density distribution within the aromatic rings, impacting its reactivity and spectroscopic properties.

| Property | Value | Source |

| Chemical Formula | C₁₀H₃Cl₂FN₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 253.05 g/mol | --INVALID-LINK-- |

| CAS Number | 886362-74-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Off-white to yellow solid | Supplier Data |

| Purity | ≥98% | Supplier Data |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved through a multi-step sequence, often culminating in a Vilsmeier-Haack type cyclization reaction. This powerful synthetic tool allows for the construction of the quinoline ring system from appropriately substituted acetanilides.[1][2][3] The rationale behind this approach lies in its efficiency and ability to introduce the required functionalities in a controlled manner.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is a representative example of the synthesis of a substituted quinoline and is based on established methodologies for Vilsmeier-Haack reactions.[1][2][3]

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt). The causality here is the electrophilic nature of the Vilsmeier reagent, which is crucial for the subsequent cyclization.

Step 2: Cyclization Reaction

-

Dissolve the precursor, a suitably substituted 2-cyanoacetanilide, in an appropriate solvent such as dichloromethane or dichloroethane.

-

Cool the solution of the acetanilide to 0 °C and slowly add the freshly prepared Vilsmeier reagent.

-

After the addition, gradually warm the reaction mixture to reflux and maintain it for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the quinoline ring.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates. The neutralization quenches the reactive species and facilitates the isolation of the product.

-

Collect the solid product by filtration, wash it thoroughly with water, and dry it under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

References

An In-Depth Technical Guide to the Synthesis of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 4,7-dichloro-6-fluoroquinoline-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is strategically designed as a multi-step process, commencing with the readily available starting material, 3-chloro-4-fluoroaniline. Each synthetic step is detailed with underlying chemical principles, causality for experimental choices, and a representative experimental protocol. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and process development, offering a robust framework for the laboratory-scale synthesis of this important quinoline derivative.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the backbone of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their versatile biological activities, including antimalarial, antibacterial, and anticancer properties, have driven extensive research into the development of novel and efficient synthetic methodologies. This compound is a highly functionalized quinoline core that serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites—two chloro substituents, a fluoro group, and a carbonitrile moiety—offers a rich platform for further chemical modifications and the exploration of structure-activity relationships.

This guide delineates a logical and efficient four-step synthesis of this compound, leveraging well-established and reliable chemical transformations. The pathway is designed for clarity, reproducibility, and scalability, providing a solid foundation for further research and development.

Overall Synthetic Scheme

The proposed synthesis of this compound is a four-step sequence starting from 3-chloro-4-fluoroaniline. The pathway involves an initial acetylation, followed by a Vilsmeier-Haack cyclization to construct the quinoline core, a subsequent chlorination of the 4-hydroxy group, and a final conversion of the 3-formyl group to the target carbonitrile.

4,7-Dichloro-6-fluoroquinoline-3-carbonitrile IUPAC name

An In-Depth Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives are integral to the treatment of malaria, cancer, and bacterial infections.[1][2] The subject of this guide, this compound, is a highly functionalized quinoline derivative poised for significant utility in drug discovery and development. The strategic placement of its substituents—two chlorine atoms, a fluorine atom, and a carbonitrile group—creates a unique electronic and steric profile, making it a versatile intermediate for synthesizing novel bioactive molecules.

This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical properties, propose a robust synthetic pathway, outline detailed protocols for its characterization, and explore its potential applications as a precursor to next-generation therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development. These properties govern its reactivity, solubility, and handling requirements.

Chemical Identifiers

The systematic naming and unique identifiers for this compound are crucial for unambiguous documentation and database retrieval. The IUPAC name is confirmed as this compound.[]

| Identifier | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 886362-74-9 | [][4][5] |

| Molecular Formula | C₁₀H₃Cl₂FN₂ | [4][6][7] |

| Molecular Weight | 241.05 g/mol | [4][6][7] |

| InChI | InChI=1S/C10H3Cl2FN2/c11-7-2-9-6(1-8(7)13)10(12)5(3-14)4-15-9/h1-2,4H | [7] |

| InChI Key | OPIVJCMKKAHGNB-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=C(C2=C(C=C1F)N=CC(=C2Cl)C#N)Cl | N/A |

Physicochemical Data

The physical properties of the compound influence its behavior in various solvents and reaction conditions. While experimental data is sparse, predictive models provide valuable estimates.

| Property | Value | Notes |

| Boiling Point | 387.1 ± 37.0 °C | Predicted[6] |

| Appearance | Likely a solid at room temperature | Based on similar quinoline structures[2] |

Synthesis and Purification

The synthesis of functionalized quinolines often relies on well-established cyclization strategies. The Gould-Jacobs reaction, for instance, is a powerful method for constructing the quinoline core from an aniline derivative, which can then be further modified.[2][8] For this compound, a multi-step synthesis starting from a suitably substituted aniline is the most logical approach.

Proposed Synthetic Pathway

The proposed synthesis begins with 3-chloro-4-fluoroaniline, which undergoes condensation with an appropriate malonic acid derivative, followed by thermal cyclization, chlorination, and cyanation to yield the final product. This pathway is designed for efficiency and control over the introduction of each functional group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for quinoline synthesis.[8][9]

Step 1: Synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)amino)acrylate

-

In a round-bottomed flask, combine 1.0 mole of 3-chloro-4-fluoroaniline and 1.1 moles of diethyl ethoxymethylenemalonate.

-

Add a few boiling chips and heat the mixture on a steam bath for 1-2 hours, allowing the ethanol byproduct to evaporate.

-

The resulting warm product, an ethyl α-carbethoxy-β-(3-chloro-4-fluoroanilino)acrylate, can be used directly in the next step.

Step 2: Thermal Cyclization to form 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

-

Heat 1 liter of a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C in a suitable flask equipped with a condenser.

-

Slowly add the product from Step 1 to the boiling solvent.

-

Maintain the temperature and continue heating for 1 hour to facilitate cyclization.

-

Cool the mixture, allowing the product to crystallize. Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove impurities.

Step 3: Saponification and Decarboxylation

-

Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution and reflux until the solid completely dissolves (approx. 1 hour).

-

Cool the solution and acidify with concentrated HCl to precipitate the 7-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid.

-

Filter the acid and dry it.

-

Suspend the dried acid in a high-boiling solvent and heat to ~250 °C until effervescence ceases, indicating completion of decarboxylation to yield 7-chloro-6-fluoro-4-quinolinol.

Step 4: Chlorination to form 4,7-Dichloro-6-fluoroquinoline

-

Carefully add phosphorus oxychloride (POCl₃) to the 7-chloro-6-fluoro-4-quinolinol from Step 3.

-

Heat the reaction mixture to 110-120 °C and stir for 2-3 hours.

-

Cool the mixture and pour it carefully onto crushed ice.

-

Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 4,7-dichloro-6-fluoroquinoline. Filter, wash with water, and dry.

Step 5: Introduction of the 3-Carbonitrile Group

-

Note: This step is the most complex and may require functional group manipulation. A common route involves the conversion of a 3-carboxy or 3-halo derivative.

-

A plausible method involves the conversion of a 3-bromo precursor (introduced via electrophilic bromination) to the nitrile via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂).

-

The reaction would be carried out in a polar aprotic solvent like DMF or NMP with a suitable palladium catalyst (e.g., Pd(PPh₃)₄).

Purification: The final product should be purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) followed by recrystallization to obtain a high-purity solid.

Structural Elucidation and Quality Control

Confirming the structure and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and analytical techniques is required for full characterization. While specific spectra for this exact compound are not publicly available, the following protocols describe the standard E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) approach for this class of molecules.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR signals: Aromatic protons on the quinoline core, with chemical shifts and coupling constants characteristic of the substitution pattern.

-

Expected ¹³C NMR signals: Signals for each unique carbon, including the nitrile carbon (~115-120 ppm) and carbons attached to halogens.

-

Expected ¹⁹F NMR signals: A singlet or doublet (if coupled to a nearby proton) confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and elemental composition.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

-

Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₄Cl₂FN₂⁺. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify key functional groups.

-

Protocol:

-

Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions: A sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, and various peaks in the 1500-1650 cm⁻¹ region for the quinoline ring C=C and C=N stretching vibrations.

-

Relevance and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for novel therapeutics. Its structure incorporates several key features prized in medicinal chemistry.

A Privileged Scaffold for Bioactive Agents

The 4,7-dichloroquinoline core is a well-known precursor to antimalarial drugs like chloroquine and hydroxychloroquine.[2][9] The chlorine at the 4-position is an excellent leaving group, readily displaced by nucleophiles (e.g., amines) to introduce diverse side chains, a common strategy for building libraries of potential drug candidates.[11]

The Role of Fluorine in Drug Design

The introduction of a fluorine atom at the C-6 position is particularly significant. In the analogous fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin), a C-6 fluorine atom dramatically enhances antibacterial potency by improving the drug's interaction with its target enzymes, DNA gyrase and topoisomerase IV.[12] This fluorine can also improve metabolic stability and cell permeability, desirable properties for any drug candidate.

Potential as an Anticancer Agent Precursor

Fluoroquinolones are not just antibacterial agents; their mechanism of inhibiting topoisomerases has been successfully repurposed for cancer therapy.[13] Eukaryotic topoisomerase II is a validated target for many anticancer drugs. By inhibiting this enzyme, compounds can prevent the replication of cancer cells, leading to cell cycle arrest and apoptosis. The this compound scaffold provides an ideal starting point for designing novel topoisomerase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 4,7-DICHLORO-6-FLUORO-QUINOLINE-3-CARBONITRILE CAS#: 886362-74-9 [m.chemicalbook.com]

- 7. 4,7-DICHLORO-6-FLUORO-QUINOLINE-3-CARBONITRILE | CAS: 886362-74-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 10. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

Abstract: This document provides a comprehensive technical guide on the physical and spectroscopic properties of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile (CAS No. 886362-74-9). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational chemical data with detailed, field-proven experimental protocols for its characterization. While specific experimental data for this compound is not extensively published, this paper establishes its chemical identity and provides expert-guided methodologies for determining its core physical properties, including melting point and solubility. Furthermore, it outlines the principles and procedures for its structural elucidation and purity confirmation using modern spectroscopic techniques. The protocols are presented as self-validating systems to ensure scientific integrity and reproducibility, forming a crucial resource for any laboratory engaged in the synthesis or application of this highly functionalized quinoline derivative.

Introduction: The Quinoline Core in Modern Research

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with significant biological activity. This compound is a highly substituted derivative, incorporating several key functional groups that modulate its electronic and steric properties. The presence of chloro- and fluoro-substituents can significantly impact metabolic stability, binding affinity, and membrane permeability, while the carbonitrile group serves as a versatile synthetic handle and a potential hydrogen bond acceptor.

Understanding the fundamental physical properties of this molecule is a non-negotiable prerequisite for its successful application in any research or development pipeline. Properties such as solubility directly influence its handling, formulation, and bioavailability for in vitro and in vivo screening.[1] The melting point serves as a critical indicator of purity, and a detailed spectroscopic profile provides unequivocal structural confirmation. This guide provides the necessary theoretical framework and practical, step-by-step protocols to empower researchers to fully characterize this compound in a laboratory setting.

Chemical Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise identity. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [] |

| CAS Number | 886362-74-9 | [3][4] |

| Molecular Formula | C₁₀H₃Cl₂FN₂ | [3][5] |

| Molecular Weight | 241.05 g/mol | [3][4][5] |

| InChI Key | OPIVJCMKKAHGNB-UHFFFAOYSA-N | [4] |

The molecule's structure is based on a quinoline bicyclic system, heavily substituted to enhance its chemical reactivity and potential biological interactions.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

Precise, experimentally determined physical properties are fundamental to drug discovery and development, influencing everything from initial screening to final formulation.

Melting Point

The melting point is a primary indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

-

Expected Property: As a poly-halogenated aromatic compound, this compound is expected to be a crystalline solid at room temperature with a relatively high melting point, likely in excess of 200°C.

-

Published Data: Specific experimental data is not available in the reviewed literature.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a self-validating method for obtaining an accurate melting point. The causality behind a slow heating rate is to ensure the system remains at thermal equilibrium, allowing the thermometer reading to accurately reflect the sample's true temperature.[6]

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can act as an impurity.[6]

-

Place a small amount of the compound on a watch glass and crush it into a fine powder.

-

Jab the open end of a glass capillary tube into the powder until a small amount of solid is collected.[6]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[6]

-

-

Measurement (Rapid Determination):

-

Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Heat the sample at a rapid rate (10-20°C per minute) to determine an approximate melting range. This prevents unnecessary time spent on slow heating far from the melting point.

-

-

Measurement (Accurate Determination):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[6]

-

Using a fresh sample, heat rapidly to within 20°C of the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.[6]

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Repeat the accurate determination at least twice to ensure reproducibility.

-

Solubility Profile

A compound's solubility is a critical determinant of its biological activity and developability.[1] Poor aqueous solubility can hinder absorption and lead to therapeutic failure.[1] A comprehensive solubility profile in various solvents is therefore essential.

-

Expected Properties: Given its halogenated, aromatic structure, the compound is anticipated to have low aqueous solubility and higher solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM) and chloroform.

-

Published Data: Specific experimental solubility data is not available in the reviewed literature.

Protocol for Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, representing the saturation point of a solution in equilibrium with its solid phase.[1][7] This protocol is adapted from World Health Organization (WHO) guidelines.[7]

Caption: Standard workflow for the WHO-recommended shake-flask solubility protocol.

-

System Preparation:

-

Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[7] The use of multiple pH values is critical as the solubility of ionizable compounds can be highly pH-dependent.

-

Calibrate the pH meter before use to ensure accuracy.

-

-

Equilibration:

-

Add an excess of the solid compound to a vial containing a known volume of each buffer. The presence of excess solid is the cornerstone of this method, ensuring that equilibrium is established with the solid phase.

-

Seal the vials and place them in an orbital shaker or similar agitation device set to a constant temperature, typically 37 ± 1°C to simulate physiological conditions.[7]

-

Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[7][8]

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot of the suspension.

-

Immediately separate the solid and liquid phases via centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Dilute the clear supernatant with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.

-

-

Validation and Reporting:

-

Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <10% variation).[7]

-

The final, stable concentration is reported as the equilibrium solubility at that specific pH and temperature.

-

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its identity, structure, and purity. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm).

-

The protons at positions 2, 5, and 8 will each appear as singlets or narrow doublets due to coupling with the fluorine atom. The exact chemical shifts and coupling constants would confirm the substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant, and the carbon of the nitrile group (C≡N) will appear in the characteristic region of ~115-120 ppm.

-

¹⁹F NMR: This experiment is highly specific and will show a single resonance for the fluorine atom, providing information about its electronic environment.[9]

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar and non-polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10] Higher field strengths provide better signal dispersion and resolution.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Absorption Bands:

-

C≡N (Nitrile): A sharp, medium-intensity absorption band is expected around 2220-2240 cm⁻¹. This is a highly characteristic peak.

-

Aromatic C=C: Multiple sharp bands of variable intensity between 1450-1600 cm⁻¹.

-

C-Cl (Aryl Chloride): Strong absorption in the 1000-1100 cm⁻¹ region.

-

C-F (Aryl Fluoride): Strong absorption in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a peak at m/z 240 (for ³⁵Cl₂), a larger peak at m/z 242 (for ³⁵Cl³⁷Cl), and a smaller peak at m/z 244 (for ³⁷Cl₂), in an approximate ratio of 9:6:1. This pattern is a definitive indicator of a dichloro-substituted compound.

Applications in Research and Drug Development

The physicochemical properties detailed in this guide are not merely academic; they are critical enablers of translational research.

-

Medicinal Chemistry: A confirmed structure and purity (via melting point and spectroscopy) are essential for establishing reliable Structure-Activity Relationships (SAR).

-

Pharmacology and Biology: The aqueous solubility profile (especially at physiological pH) is paramount for designing in vitro assays and predicting in vivo oral absorption.[1] Compounds with low solubility often require specialized formulation strategies.

-

Process Chemistry: Knowledge of solubility in various organic solvents is crucial for developing efficient purification protocols, such as recrystallization.

Conclusion

This compound is a synthetically valuable compound with significant potential in various research fields. This guide establishes its chemical identity and, more importantly, provides a robust framework of validated experimental protocols for its complete physicochemical and spectroscopic characterization. By explaining the causality behind experimental choices and detailing self-validating methodologies, this document equips researchers with the necessary tools to confidently determine the critical physical properties that will govern the compound's utility in the laboratory and beyond.

References

- 1. researchgate.net [researchgate.net]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 4,7-DICHLORO-6-FLUORO-QUINOLINE-3-CARBONITRILE | CAS: 886362-74-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. who.int [who.int]

- 8. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 9. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Intermediate: A Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of drugs, most notably in the realm of infectious diseases. Within this vast chemical space, 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile has emerged as a pivotal, albeit specialized, intermediate. This technical guide provides an in-depth exploration of this compound, from its logical synthesis to its potential applications, designed for researchers, scientists, and professionals in drug development.

Strategic Importance in Medicinal Chemistry

While the specific "discovery" of this compound is not prominently documented in the annals of chemical literature, its value is intrinsically tied to the broader and highly successful class of fluoroquinolone antibiotics. The strategic placement of chlorine, fluorine, and nitrile functionalities on the quinoline core creates a highly reactive and versatile building block. The electron-withdrawing nature of these substituents significantly influences the reactivity of the quinoline ring, making it a valuable precursor for the synthesis of more complex, biologically active molecules. Its primary role is that of a sophisticated intermediate, enabling the construction of novel compounds with potential therapeutic applications.

A Plausible and Efficient Synthetic Pathway

The logical starting material for this synthesis is 3-chloro-4-fluoroaniline, which can be prepared from 3-chloro-4-fluoronitrobenzene via catalytic hydrogenation.[5]

Workflow for the Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

-

Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(3-chloro-4-fluorophenyl)acetamide.

Step 2: Synthesis of 2,7-Dichloro-6-fluoroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

-

Add N-(3-chloro-4-fluorophenyl)acetamide (1.0 eq) portion-wise to the freshly prepared Vilsmeier reagent.

-

After the addition, slowly raise the temperature to 80-90 °C and heat for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) affords 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde.

Step 3: Conversion of the Formyl Group to a Nitrile Group

-

Dissolve 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as formic acid.

-

Add hydroxylamine hydrochloride (1.2 eq) and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into water. The precipitated oxime is filtered and dried.

-

The crude oxime is then treated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield the desired this compound.

-

Purify the final product by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Data

While specific, published spectroscopic data for this compound is scarce, the expected data can be inferred from analogous structures.

| Property | Predicted Value/Appearance |

| Molecular Formula | C₁₀H₃Cl₂FN₂ |

| Molecular Weight | 241.05 g/mol |

| Appearance | Off-white to yellow solid |

| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.5-9.0 ppm), with splitting patterns dictated by the substitution on the quinoline ring. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, with the carbon of the nitrile group appearing in the characteristic region (δ 115-120 ppm). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the two chlorine atoms. |

| IR Spectroscopy | A sharp absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. |

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of novel bioactive molecules. The presence of two reactive chlorine atoms at positions 4 and 7 allows for selective nucleophilic substitution, enabling the introduction of various functional groups.

Potential Synthetic Transformations and Applications

Caption: Potential applications of this compound in drug discovery.

The fluoroquinolone core is a well-established pharmacophore in antibacterial agents.[6] By selectively displacing the chlorine at the 7-position with various amines or piperazine derivatives, novel fluoroquinolone analogues can be synthesized and screened for antibacterial activity. Furthermore, the quinoline scaffold is prevalent in many kinase inhibitors used in oncology. The unique substitution pattern of this intermediate provides a template for the design of novel kinase inhibitors. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, further expanding the possibilities for derivatization.

Conclusion

This compound represents a sophisticated and valuable building block for the synthesis of novel chemical entities with therapeutic potential. While its direct biological activity may be limited, its true power lies in its versatility as a synthetic intermediate. The proposed synthetic pathway, based on the robust Vilsmeier-Haack reaction, offers an efficient route to this compound. As the quest for new drugs continues, the strategic use of such well-designed intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

The Synthetic Keystone: A Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile for Advanced Drug Discovery

Introduction: A Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quinoline scaffold holds a privileged position, particularly in the design of kinase inhibitors that form the backbone of many targeted cancer therapies. Among the vast array of quinoline derivatives, 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile has emerged as a critical and highly versatile building block. Its strategic placement of reactive chloro groups, a modulating fluoro substituent, and a synthetically adaptable carbonitrile moiety makes it an invaluable precursor for the synthesis of potent inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, elucidate its chemical reactivity, and showcase its application in the construction of targeted therapeutics, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. Below is a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 886362-74-9 |

| Molecular Formula | C₁₀H₃Cl₂FN₂ |

| Molecular Weight | 241.05 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents (e.g., DCM, chloroform), and sparingly soluble in alcohols. |

Spectroscopic Data (Predicted)

While experimentally obtained spectra are the gold standard, the following predictions are based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.[3][4]

-

¹H NMR (500 MHz, CDCl₃):

-

δ 9.10 (s, 1H, H-2)

-

δ 8.45 (d, J = 8.0 Hz, 1H, H-5)

-

δ 7.80 (d, J = 10.0 Hz, 1H, H-8)

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 158.0 (C-F, d, J ≈ 250 Hz)

-

δ 150.0 (C-4)

-

δ 148.0 (C-2)

-

δ 145.0 (C-8a)

-

δ 138.0 (C-7)

-

δ 125.0 (C-5)

-

δ 120.0 (C-4a)

-

δ 118.0 (d, J ≈ 20 Hz, C-6)

-

δ 115.0 (CN)

-

δ 110.0 (C-3)

-

-

Mass Spectrometry (EI):

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~2230 cm⁻¹ (C≡N stretch)

-

~1610, 1580, 1500 cm⁻¹ (C=C and C=N stretching of the quinoline ring)

-

~1250 cm⁻¹ (C-F stretch)

-

~850-800 cm⁻¹ (C-Cl stretch)

-

Synthesis of this compound: A Modified Gould-Jacobs Approach

The synthesis of this key intermediate is elegantly achieved through a modification of the classic Gould-Jacobs reaction, a powerful method for constructing the quinoline ring system.[7] The overall synthetic strategy involves three main stages: condensation, cyclization, and chlorination.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part 1: Condensation of 3-Chloro-4-fluoroaniline with Ethyl (ethoxymethylene)cyanoacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-fluoroaniline (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents).

-

Reaction Conditions: Heat the mixture at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

-

Work-up: Allow the reaction mixture to cool to room temperature. The resulting crude intermediate adduct, ethyl 2-cyano-3-((3-chloro-4-fluorophenyl)amino)acrylate, will solidify upon cooling. This intermediate can be used in the next step without further purification, or it can be recrystallized from ethanol for higher purity.

Part 2: Thermal Cyclization to form 4-Hydroxy-7-chloro-6-fluoroquinoline-3-carbonitrile

-

Reaction Setup: In a separate flask suitable for high-temperature reactions, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250-260 °C.

-

Addition of Intermediate: Slowly and carefully add the crude intermediate adduct from Part 1 to the hot solvent with vigorous stirring.

-

Reaction Conditions: Maintain the temperature at 250-260 °C for 30-60 minutes. The cyclized product will precipitate out of the hot solvent.

-

Work-up: Allow the mixture to cool to below 100 °C and then add hexane or toluene to dilute the reaction mixture and facilitate filtration. Filter the precipitated solid and wash it thoroughly with hexane to remove the high-boiling solvent. The resulting solid is 4-hydroxy-7-chloro-6-fluoroquinoline-3-carbonitrile.

Part 3: Chlorination to this compound

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend the 4-hydroxyquinoline intermediate from Part 2 (1.0 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Reaction Conditions: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully quench the reaction by slowly pouring the cooled reaction mixture onto crushed ice with stirring. This will hydrolyze the excess POCl₃. Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

-

Purification: Filter the solid, wash it with water, and dry it under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C-7 position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution at C-4.

This differential reactivity allows for the selective functionalization of the quinoline core. A wide range of nucleophiles, including anilines, phenols, and amines, can be introduced at the C-4 position under relatively mild conditions, leaving the C-7 chlorine intact for subsequent transformations.

Figure 2: General reactivity of this compound.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[1][2] The 4-anilino-3-cyanoquinoline scaffold is a well-established pharmacophore that mimics the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases like EGFR and HER2.[8]

The synthesis of these inhibitors typically involves the initial displacement of the C-4 chlorine with a substituted aniline, followed by further modifications. The fluorine atom at the C-6 position can enhance the binding affinity and metabolic stability of the final drug molecule. The carbonitrile group at C-3 has been shown to be a crucial hydrogen bond acceptor, interacting with key residues in the kinase active site.

Illustrative Synthetic Application: Towards EGFR/HER2 Dual Inhibitors

A common strategy in the development of next-generation anticancer drugs is the design of dual inhibitors that can target multiple oncogenic pathways simultaneously. This compound is an ideal starting point for such endeavors.

References

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. dovepress.com [dovepress.com]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP3638648A2 - Streamlined syntheses of fluoroquinolones - Google Patents [patents.google.com]

- 8. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]

Introduction: The Quinoline-3-Carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its prevalence in nature and its synthetic tractability have made it a "privileged scaffold" for medicinal chemists.[2] Among the diverse array of quinoline derivatives, those bearing a carbonitrile group at the 3-position have garnered significant attention for their potent and varied biological activities.[3] This guide provides an in-depth technical overview of quinoline-3-carbonitrile derivatives, intended for researchers, scientists, and drug development professionals. We will explore their synthesis, mechanisms of action as potent anticancer and antibacterial agents, and provide validated experimental protocols to facilitate their investigation in a laboratory setting.

The unique electronic properties conferred by the electron-withdrawing nitrile group, coupled with the versatile substitution patterns possible on the quinoline core, allow for the fine-tuning of physicochemical properties and biological targets.[4] This has led to the development of quinoline-3-carbonitrile derivatives as inhibitors of crucial cellular targets, including protein kinases and bacterial enzymes.[5][6]

Synthetic Strategies: Crafting the Quinoline-3-Carbonitrile Core

The construction of the quinoline-3-carbonitrile scaffold can be achieved through several elegant and efficient synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a nitrile.[8] The reaction is typically catalyzed by either an acid or a base.[9]

The causality behind this experimental choice lies in its convergent nature, allowing for the rapid assembly of complex quinolines from readily available precursors. The mechanism proceeds through an initial aldol-type condensation, followed by a cyclodehydration to form the aromatic quinoline ring.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzophenone (1 mmol), malononitrile (1.2 mmol), and piperidine (0.2 mmol) in ethanol (10 mL).

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

One-Pot Multicomponent Reactions: An Efficient and Green Alternative

In the pursuit of more sustainable and efficient synthetic methodologies, one-pot multicomponent reactions (MCRs) have emerged as a highly attractive strategy.[4] These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a single step, thereby minimizing waste and simplifying purification.[3]

A common MCR for the synthesis of quinoline-3-carbonitrile derivatives involves the reaction of an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), a cyclic ketone, and an ammonium salt.[4] The choice of this approach is driven by its high atom economy and the ability to generate molecular diversity in a time- and resource-efficient manner.

Caption: Workflow for a one-pot multicomponent synthesis of quinoline-3-carbonitrile derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has highlighted the potential of quinoline-3-carbonitrile derivatives as potent anticancer agents.[10] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[11]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[6] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. The 4-anilinoquinoline-3-carbonitrile scaffold has been identified as a potent inhibitor of EGFR kinase activity.[6] These compounds typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of pro-survival signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[12][13]

Caption: Inhibition of the EGFR signaling pathway by quinoline-3-carbonitrile derivatives.

Inhibition of Src Kinase

Src is a non-receptor tyrosine kinase that acts as a crucial signaling node, integrating signals from various cell surface receptors to regulate processes such as cell adhesion, migration, and proliferation.[14] Dysregulation of Src activity is implicated in cancer progression and metastasis.[15] Certain quinoline-3-carbonitrile derivatives have been shown to be effective Src kinase inhibitors, blocking its downstream signaling cascades, including the FAK and STAT3 pathways.[1][16]

Inhibition of ATM Kinase

Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that plays a central role in the DNA damage response (DDR).[17] Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[3][5] Some cancer cells rely on the DDR pathway for their survival, and inhibiting key kinases like ATM can sensitize them to DNA-damaging therapies.[18] Quinoline-3-carboxamides, structurally related to the carbonitrile derivatives, have been reported as potential ATM kinase inhibitors.[18]

Caption: Inhibition of the ATM-mediated DNA damage response pathway.

Quantitative Anticancer Activity

The cytotoxic effects of quinoline-3-carbonitrile derivatives are typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound II | Various | 3.30 | [10] |

| Compound 15 | MCF-7 | 15.16 | [19] |

| Compound 15 | HepG-2 | 18.74 | [19] |

| Compound 15 | A549 | 18.68 | [19] |

| 4-Anilinoquinoline-3-carbonitrile | EGFR | 0.0075 | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[21]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-3-carbonitrile derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antibacterial Activity: A Renewed Hope Against Resistance

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action.[22] Quinoline-3-carbonitrile derivatives have shown promise as potent antibacterial agents against both Gram-positive and Gram-negative bacteria.[23]

Mechanism of Action: Inhibition of DNA Gyrase

A key target for many quinolone and quinoline-based antibiotics is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[4] By inhibiting DNA gyrase, these compounds interfere with the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. Molecular docking studies have suggested that quinoline-3-carbonitrile derivatives can effectively bind to the active site of DNA gyrase.[23]

Quantitative Antibacterial Activity

The antibacterial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[24]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| QD4 | S. aureus | 4 | [4] |

| QD4 | S. pyogenes | 8 | [4] |

| QD4 | E. coli | 4 | [4] |

| QD4 | S. typhimurium | 8 | [4] |

| Compound 8 | Vancomycin-resistant E. faecium | 4 | [25] |

| Compound 7 | E. coli ATCC25922 | 2 | [25] |

| Compound 7 | MRSA | 2 | [25] |

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[18][26]

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the quinoline-3-carbonitrile derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological activity of quinoline-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the quinoline ring. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For anticancer activity, particularly EGFR inhibition, a key SAR finding is the importance of a 4-anilino substitution, which mimics the binding of approved quinazoline-based inhibitors.[6] The nature of the substituents on the aniline ring can significantly impact potency and selectivity.

In the context of antibacterial activity, the presence of specific substituents can enhance the interaction with the target enzyme, DNA gyrase, and also influence the compound's ability to penetrate the bacterial cell wall.

Conclusion and Future Perspectives

Quinoline-3-carbonitrile derivatives represent a highly promising and versatile scaffold in the field of drug discovery. Their synthetic accessibility, coupled with their potent and tunable biological activities, makes them attractive candidates for the development of novel anticancer and antibacterial agents. The insights into their mechanisms of action, particularly as kinase and DNA gyrase inhibitors, provide a solid foundation for further optimization through rational drug design. The detailed experimental protocols provided in this guide are intended to empower researchers to explore the full therapeutic potential of this remarkable class of compounds. Future research should focus on elucidating more detailed SAR, exploring novel therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to translate their preclinical promise into clinical success.

References

- 1. aacrjournals.org [aacrjournals.org]